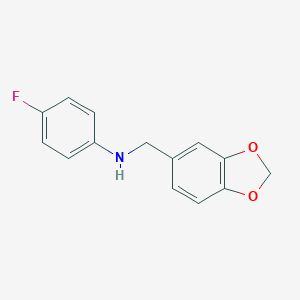

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

説明

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLOFZRCJRQALK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Abstract: This technical guide provides a comprehensive overview of the physical properties of the aromatic amine N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and the constituent precursors, 4-fluoroaniline and 1,3-benzodioxole-5-carbaldehyde (piperonal), to project its likely physical characteristics. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of these properties, offering a robust framework for researchers in drug development and chemical synthesis. The synthesis of the title compound is also discussed, providing a complete profile for laboratory investigation.

Introduction and Molecular Overview

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a secondary aromatic amine that incorporates two key pharmacophores: the 1,3-benzodioxole moiety, present in numerous biologically active compounds, and a fluorinated aniline ring, a common substituent in medicinal chemistry to enhance metabolic stability and binding affinity. The strategic combination of these fragments suggests its potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and eventual application in drug discovery and development.

Molecular Structure:

Caption: Molecular structure of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.

Table 1: Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂FNO₂ | Calculated |

| Molecular Weight | 245.25 g/mol | Calculated |

| CAS Number | 1261993-45-7 | |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline |

Synthesis Pathway: A Prospective Approach

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline can be achieved through a reductive amination reaction. This common and efficient method involves the condensation of an aldehyde (1,3-benzodioxole-5-carbaldehyde) with a primary amine (4-fluoroaniline) to form a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.

Caption: Proposed synthesis workflow for the target molecule.

Step-by-Step Synthesis Protocol

This protocol is based on established procedures for the synthesis of related Schiff bases and their subsequent reduction.[1][2]

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 1,3-benzodioxole-5-carbaldehyde (piperonal) in methanol.

-

Add 1.0 equivalent of 4-fluoroaniline to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base intermediate is expected to precipitate.

-

Collect the solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials.

-

Dry the solid product under vacuum.

-

-

Reduction to the Secondary Amine:

-

Suspend the dried Schiff base intermediate in methanol in a new round-bottom flask.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, again monitoring by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Physical Properties: Experimental Determination and Predicted Values

Melting Point

The melting point is a critical indicator of purity for a solid compound. For N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, which is expected to be a solid at room temperature, a sharp melting point range would be indicative of high purity.

Predicted Melting Point: Based on the melting point of the structurally similar N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline (347-349 K or 74-76 °C), a similar range can be anticipated for the title compound after reduction.[2]

Experimental Protocol for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid compound.

Boiling Point

As an aromatic amine with a relatively high molecular weight, N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. Experimental determination would require vacuum distillation to prevent decomposition.

Predicted Boiling Point: The boiling point of 4-fluoroaniline is 188 °C.[3][4] The addition of the significantly larger benzodioxolylmethyl group will substantially increase the boiling point. A precise prediction is difficult without experimental data or advanced computational modeling.

Solubility Profile

The solubility of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is crucial for its handling, purification, and formulation.

Predicted Solubility:

-

Water: Expected to be poorly soluble in water due to its predominantly nonpolar aromatic structure. 4-fluoroaniline itself is insoluble in water.[5][6]

-

Organic Solvents: Likely to be soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and chloroform.

-

Aqueous Acids: As a secondary amine, it will act as a weak base and should be soluble in dilute aqueous acids (e.g., HCl) through the formation of the corresponding ammonium salt.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly Soluble | Predominantly nonpolar aromatic structure. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Nonpolar aprotic solvent. |

| Diethyl Ether | Moderately Soluble | Nonpolar aprotic solvent. |

| Hexanes | Sparingly Soluble | Nonpolar solvent. |

| 1M HCl (aq) | Soluble | Formation of the protonated ammonium salt. |

| 1M NaOH (aq) | Insoluble | The compound is a weak base. |

Experimental Protocol for Qualitative Solubility Determination:

-

Add approximately 10 mg of the compound to a small test tube.

-

Add 1 mL of the solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If not, gently warm the mixture and observe any change in solubility.

-

Record the results as "soluble," "sparingly soluble," or "insoluble."

Acidity/Basicity (pKa)

The basicity of the secondary amine nitrogen is a key determinant of the compound's behavior in biological systems and its suitability for salt formation.

Predicted pKa: The pKa of the conjugate acid of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is expected to be in the range of 3-5. The electron-withdrawing nature of the two aromatic rings will decrease the basicity of the nitrogen atom compared to aliphatic secondary amines. The fluorine atom on the aniline ring will further reduce the basicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

N-H Stretch: A single, sharp, medium-intensity peak is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H bond.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ for the methylene groups.

-

C=C Aromatic Ring Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region for the aromatic amine C-N bond.

-

C-O-C Stretch (Benzodioxole): Strong, characteristic bands in the 1250-1040 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern is expected in the region of δ 6.5-7.5 ppm for the protons on both the benzodioxole and fluoroaniline rings.

-

Benzodioxole O-CH₂-O Protons: A characteristic singlet at approximately δ 5.9-6.0 ppm.

-

Methylene Bridge (-CH₂-) Protons: A singlet or a doublet (if coupled to the N-H proton) is expected around δ 4.2-4.5 ppm.

-

Amine Proton (N-H): A broad singlet that can appear over a wide range (δ 3-5 ppm) and is exchangeable with D₂O.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the δ 100-160 ppm range. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

-

Benzodioxole O-CH₂-O Carbon: A signal around δ 101 ppm.

-

Methylene Bridge (-CH₂-) Carbon: A signal around δ 45-55 ppm.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An odd integer molecular weight is expected due to the presence of one nitrogen atom (Nitrogen Rule), which will be observed at m/z = 245 in the mass spectrum.

-

Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the fluoroanilino group and the formation of the stable benzodioxolylmethyl cation (m/z = 135).

Conclusion

This technical guide provides a detailed projection of the physical properties of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, grounded in the known characteristics of its precursors and structurally similar molecules. The included experimental protocols offer a standardized approach for researchers to synthesize and characterize this compound, ensuring data integrity and reproducibility. As a molecule with potential applications in medicinal chemistry, a thorough understanding of these fundamental physical properties is the first step toward unlocking its therapeutic potential.

References

-

Tahir, M. N., Shad, H. A., et al. (2011). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

-

Tahir, M. N., et al. (2011). N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 1), o133. [Link]

-

Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. [Link]

-

Experiment (1) Determination of Melting Points. (2021). [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Rasayan Journal of Chemistry. (2009). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan J. Chem, 2(2), 353-357. [Link]

-

Indian Journal of Chemistry. (2000). benzodioxole -5- (2,4,8-triene-isobutyl nonaoate) from Piper mulle. Indian Journal of Chemistry - Section B, 39B, 554-557. [Link]

-

Vivas-Reyes, R., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

-

Polo, E., Trilleras, J., & Gutiérrez, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. [Link]

-

Gassnova. (2012). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488. [Link]

-

PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved January 31, 2026, from [Link]

-

Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898–909. [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. [Link]

-

PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

-

NIOSH. (1994). Amines, Aromatic 2002. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of California, Irvine. (n.d.). Experiment 1 - Melting Points. [Link]

-

S.S. Jain Subodh P.G. (Autonomous) College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

FTIR Analysis. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

ResearchGate. (2019). FTIR _ spectrum of secondary amine N, N'-(1,4-phenylenebis(methylene)).... [Link]

-

ResearchGate. (2020). 1 H-NMR Spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.... [Link]

Sources

- 1. N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

Introduction: The 1,3-Benzodioxole Scaffold - A Privileged Structure in Bioactive Compound Design

An In-Depth Technical Guide to the Biological Activity of Benzodioxole Derivatives

The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is a remarkable heterocyclic scaffold found in a vast array of natural products and synthetic molecules.[1][2] This structure, consisting of a benzene ring fused to a five-membered dioxole ring, is a key pharmacophore that confers significant and diverse biological activities.[3][4] Present in well-known natural alkaloids like berberine and protopine, and as a core component of synthetic drugs and insecticides, the benzodioxole unit is a focal point of intense research in medicinal chemistry and drug discovery.[5][6] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and psychoactive properties.[5][7][8]

This technical guide provides a comprehensive overview of the principal biological activities of benzodioxole derivatives. We will delve into the underlying mechanisms of action, present quantitative data from key studies, outline detailed experimental protocols for assessing these activities, and provide visual representations of critical pathways and workflows to offer a holistic understanding for researchers, scientists, and drug development professionals.

Part 1: Antitumor and Cytotoxic Activity

Derivatives of 1,3-benzodioxole have emerged as a promising class of compounds in oncology research, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[2][9] These mechanisms often converge on the induction of oxidative stress, inhibition of critical cellular enzymes, and initiation of programmed cell death (apoptosis).[10][11]

Mechanism of Action: Thioredoxin Reductase Inhibition and Oxidative Stress

A primary mechanism for the antitumor effect of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[9][10] The Trx system is a crucial antioxidant pathway in cells, and its upregulation is a common survival mechanism in cancer cells.

One notable strategy involves conjugating the 1,3-benzodioxole moiety with arsenical precursors.[10][11][12] These fabricated arsenicals demonstrate a strong inhibitory effect on thioredoxin reductase (TrxR), a key enzyme in the Trx system.[9][11] By binding to the C-terminal selenocysteine/cysteine pair of TrxR, these compounds irreversibly inhibit its function.[11] This inhibition leads to a burst of reactive oxygen species (ROS), inducing a state of severe oxidative stress that cancer cells cannot overcome, ultimately triggering apoptosis.[10][12] This targeted approach has shown efficacy in eliminating tumors in vivo without causing significant damage to healthy organs.[10][11]

Caption: Benzodioxole-arsenicals inhibit TrxR, causing ROS burst and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of benzodioxole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Derivative Class | Cell Line | Compound | IC50 (µM) | Reference |

| Arsenical Conjugates | Molm-13 (Leukemia) | MAZ2 | < 1 | [2] |

| K562 (Leukemia) | MAZ2 | < 1 | [2] | |

| HL-60 (Leukemia) | MAZ2 | < 1 | [2] | |

| 4T1 (Breast Cancer) | MAZ2 | < 1 | [2] | |

| Carboxamides | Hep3B (Liver Cancer) | Compound 2a | Potent Activity | [13][14] |

| HeLa (Cervical Cancer) | Compound 2a | Active | [13][14] | |

| Piperine Derivatives | HeLa (Cervical Cancer) | HJ1 | More potent than Piperine | [15] |

| MDA-MB-231 (Breast Cancer) | HJ1 | 10x more potent than Piperine | [15] | |

| Peptidyl Derivatives | Sarcoma S-180 (in vivo) | Various | Growth Inhibition | [4][16] |

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from methodologies used to evaluate the cytotoxic effects of novel synthesized compounds.[7][17]

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzodioxole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Antimicrobial Activity

The benzodioxole scaffold is present in numerous compounds exhibiting significant antimicrobial properties, making it a valuable template for the development of new antibacterial and antifungal agents.[5][16]

Mechanism of Action: Enzyme Inhibition

Several benzodioxole derivatives, particularly Schiff base derivatives, have shown promising antibacterial activity.[18] Target prediction studies suggest that these compounds may act by inhibiting key bacterial enzymes essential for survival. One such target is the FabH enzyme, which is critical for the initiation of fatty acid synthesis in bacteria.[18] By binding to the active site of FabH, these derivatives can disrupt cell membrane integrity and lead to bacterial cell death.

Spectrum of Activity

Studies have demonstrated the efficacy of benzodioxole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[6] Notably, some compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[18] Peptidyl derivatives containing the benzodioxole system have also been synthesized and evaluated, though some were found to promote the growth of certain organisms like Bacillus subtilis.[4][16]

Caption: Development workflow for antimicrobial benzodioxole derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzodioxole compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad enough to encompass the expected MIC.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Part 3: Cytochrome P450 Inhibition and Insecticidal Synergism

Perhaps the most historically significant and commercially relevant activity of benzodioxole derivatives is their ability to inhibit cytochrome P450 (CYP450) enzymes.[3][19] This property is the basis for their use as synergists in insecticide formulations, where they enhance the potency of active ingredients like pyrethrins.[3][20]

Mechanism of Action: Mechanism-Based Inhibition

Benzodioxole compounds act as mechanism-based or "suicide" inhibitors of CYP450 enzymes.[19][21] The process involves several steps:

-

The CYP450 enzyme metabolizes the benzodioxole, specifically targeting the methylene bridge.

-

This oxidation reaction generates a highly reactive carbene intermediate.

-

The carbene then covalently binds to the ferrous iron (Fe2+) of the heme prosthetic group within the enzyme's active site.[21]

-

This forms a stable, quasi-irreversible metabolic-intermediate (MI) complex, rendering the enzyme inactive.[21][22]

By inhibiting the insect's detoxification enzymes, these synergists prevent the breakdown of the primary insecticide, thus increasing its concentration and duration of action at the target site.[3] This same mechanism is relevant in pharmacology, as co-administration of a benzodioxole-containing drug (like the antiepileptic stiripentol) can inhibit the metabolism of other drugs, leading to significant drug-drug interactions.[9][12]

Key Enzymes and Toxicological Relevance

The inhibitory action of benzodioxole derivatives is not limited to insect P450s; they also inhibit mammalian P450s, such as CYP3A4 and CYP2D6.[21][23] This interaction is critical from a toxicological perspective. While this property can be harnessed therapeutically, it also means that exposure to certain benzodioxole compounds can alter the metabolism and toxicity of other xenobiotics.[19] Safrole, a naturally occurring benzodioxole, requires metabolic activation by CYP450s to exert its carcinogenic effects.[19][24]

Part 4: Psychoactive and Neurological Effects

A distinct class of benzodioxole derivatives, the substituted methylenedioxyphenethylamines (MDxx), are well-known for their potent psychoactive effects.[25] This class includes compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[25][26]

Mechanism of Action: Monoamine Transporter Substrates

The primary mechanism of action for MDMA and related compounds is their interaction with monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[8][27] Unlike simple reuptake blockers, these compounds act as substrates for the transporters.[8] They are taken up into the presynaptic terminal, which triggers a reversal of the normal transporter flux, causing a massive, non-exocytotic release of monoamines (especially serotonin) into the synaptic cleft.[27] This surge in synaptic serotonin is primarily responsible for the characteristic entactogenic and empathogenic effects (feelings of emotional closeness and empathy) of MDMA.[23] These compounds also act as agonists at certain serotonin receptors, such as 5-HT2A, which contributes to their mild hallucinogenic properties.[8][26]

Caption: MDMA acts as a SERT substrate, causing reverse transport of serotonin.

Part 5: Other Notable Biological Activities

The versatility of the benzodioxole scaffold extends to several other therapeutic areas.

-

Anti-inflammatory Activity: Certain synthetic benzodioxole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, the key targets of non-steroidal anti-inflammatory drugs (NSAIDs).[7][17] Some compounds showed moderate activity against both COX-1 and COX-2, with better selectivity for COX-2 compared to the reference drug Ketoprofen, suggesting potential for developing anti-inflammatory agents with improved side-effect profiles.[7]

-

Antioxidant Activity: Benzodiazepine derivatives incorporating a benzodioxole moiety have demonstrated moderate antioxidant activity by scavenging free radicals in DPPH assays.[13][14]

-

Antihyperlipidemic Effects: Fibrate derivatives containing the 1,3-benzodioxole structure have shown potent anti-hyperlipidemia activity in animal models, significantly reducing plasma levels of triglycerides, total cholesterol, and LDL-cholesterol.[9] The mechanism may involve the up-regulation of PPAR-α, a key regulator of lipid metabolism.[9]

-

Plant Growth Regulation: Novel benzodioxole derivatives have been designed as potent agonists of the auxin receptor in plants.[28][29] These compounds have shown a remarkable ability to promote root growth in both model plants and crops, indicating potential applications in agriculture as plant growth regulators.[28][29]

Conclusion

The 1,3-benzodioxole scaffold is undeniably a "privileged structure" in medicinal chemistry, endowed with a remarkable capacity to interact with a wide range of biological targets. From inducing apoptosis in cancer cells and inhibiting bacterial growth to modulating complex neurotransmitter systems and synergizing insecticides, its derivatives have proven to be invaluable tools and promising therapeutic leads. The continued exploration of this versatile core structure, through synthetic modification and detailed mechanistic studies, will undoubtedly unlock new opportunities for the development of novel drugs and bioactive agents to address pressing challenges in medicine and agriculture.

References

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (n.d.). National Center for Biotechnology Information.[Link]

-

Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (2004). PubMed.[Link]

-

Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. (2024). PubMed.[Link]

-

Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff.[Link]

-

Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). National Center for Biotechnology Information.[Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Center for Biotechnology Information.[Link]

-

Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Chembeo.[Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI.[Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers.[Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate.[Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed.[Link]

-

The relationship between the metabolism and toxicity of benzodioxole compounds. (1981). PubMed.[Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed.[Link]

-

MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. (2010). PubMed Central.[Link]

-

Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (2021). ResearchGate.[Link]

-

Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (2004). ResearchGate.[Link]

-

(PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). ResearchGate.[Link]

-

Benzodioxole scaffold containing compound with multiple pharmacological activities. (2022). ResearchGate.[Link]

- Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. (n.d.).

-

Antimicrobial candidates containing 1,3-benzodioxol system. (2014). ResearchGate.[Link]

-

Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. (2018). National Center for Biotechnology Information.[Link]

-

Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). (2014). National Center for Biotechnology Information.[Link]

-

Substituted methylenedioxyphenethylamine. (n.d.). Wikipedia.[Link]

-

In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. (2007). PubMed.[Link]

-

Structures of Benzodioxole derivatives that have biological activities. (2020). ResearchGate.[Link]

-

(PDF) Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). ResearchGate.[Link]

- Benzodioxole derivatives useful as pesticides. (n.d.).

-

New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2016). National Center for Biotechnology Information.[Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI.[Link]

-

1,3-Benzodioxole. (n.d.). Wikipedia.[Link]

-

RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. (n.d.). ScienceDirect.[Link]

-

Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. (2018). ResearchGate.[Link]

-

Methylenedioxy – Knowledge and References. (n.d.). Taylor & Francis.[Link]

-

3,4-Methylenedioxyamphetamine. (n.d.). Wikipedia.[Link]

-

1,3-Benzodioxolylbutanamine. (n.d.). Wikipedia.[Link]

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. staff-beta.najah.edu [staff-beta.najah.edu]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google Patents [patents.google.com]

- 21. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Substituted methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 26. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 27. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

The Unseen Influence: A Technical Guide to the Mechanisms of Action of N-Substituted Fluoroanilines

Foreword: The Subtle Power of Fluorine

In the vast landscape of chemical biology and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a transformative approach. Among the myriad of fluorinated compounds, N-substituted fluoroanilines represent a class of molecules with profound and diverse biological activities. Their journey from laboratory curiosities to essential components in pharmaceuticals, herbicides, and fungicides is a testament to the subtle yet powerful influence of fluorine on molecular interactions. This guide provides an in-depth exploration of the mechanisms of action of N-substituted fluoroanilines, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the intricate ways these molecules interact with their biological targets, elucidating the causality behind their potent effects and the experimental methodologies used to uncover these mechanisms.

Part 1: N-Substituted Fluoroanilines in Pharmaceuticals: Precision Targeting of Cellular Machinery

The introduction of a fluoroaniline moiety into a drug candidate can significantly enhance its pharmacological properties, including metabolic stability, bioavailability, and target-binding affinity.[1] This has led to their integration into a range of therapeutics, most notably as kinase inhibitors and ion channel modulators.

Kinase Inhibition: Halting Aberrant Signaling Cascades

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. N-substituted fluoroanilines are integral components of several kinase inhibitors, where the fluoroaniline ring often serves as a key pharmacophore that interacts with the ATP-binding pocket of the target kinase.

Many N-substituted fluoroaniline-based kinase inhibitors function as ATP-competitive inhibitors, classified as either Type I or Type II inhibitors.[2]

-

Type I Inhibitors: These molecules bind to the active conformation of the kinase, directly competing with ATP for the binding site. The fluorine substitution on the aniline ring can enhance binding affinity through favorable electrostatic interactions and by increasing the lipophilicity of the molecule, facilitating its entry into the hydrophobic ATP-binding pocket.[3]

-

Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, occupying the ATP-binding site and an adjacent allosteric pocket.[2] The fluoroaniline moiety can contribute to the conformational changes required to stabilize the inactive state.

A notable example is the dual tyrosine kinase inhibitor Lapatinib , which targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The 3-chloro-4-fluoroaniline group in Lapatinib is a critical building block that contributes to its potent and selective inhibition.[4]

Caption: Kinase inhibition by N-substituted fluoroaniline drugs.

A self-validating protocol to determine the inhibitory activity of an N-substituted fluoroaniline compound against a target kinase:

-

Reagents and Materials:

-

Purified recombinant target kinase

-

Fluorescently labeled or radiolabeled kinase substrate (peptide or protein)

-

ATP

-

N-substituted fluoroaniline test compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the target kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Causality: The decrease in signal directly correlates with the inhibition of kinase activity, as the detection reagent measures the product of the kinase reaction (e.g., ADP). The IC50 value provides a quantitative measure of the compound's potency.

Ion Channel Modulation: Regulating Cellular Excitability

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a fundamental role in neuronal signaling, muscle contraction, and other physiological processes.[5] N-substituted fluoroanilines can act as modulators of various ion channels.[6][7]

Fluoroaniline-containing modulators can either activate or inhibit ion channel activity through direct binding to the channel protein.[5] This binding can occur at various sites, including the pore-forming region or allosteric sites, leading to conformational changes that alter the channel's gating properties (the probability of being in an open or closed state).[5] The fluorine atom can enhance binding affinity and specificity through its unique electronic properties.

Caption: Ion channel modulation by N-substituted fluoroanilines.

Part 2: Herbicidal Activity: Disrupting Essential Plant Processes

N-substituted fluoroanilines are key components in a variety of herbicides, offering potent and often selective weed control.[1] Their mechanisms of action are diverse, targeting fundamental processes in plant growth and development.

Inhibition of Microtubule Assembly

Certain dinitroaniline herbicides containing a fluoroaniline moiety, such as Fluchloralin , act by disrupting microtubule formation.[8]

These herbicides bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. Microtubules are essential for cell division (mitosis), and their disruption leads to abnormal cell plate formation and ultimately, the cessation of plant growth.

Enzyme Inhibition in Amino Acid and Pigment Biosynthesis

Other classes of fluoroaniline-containing herbicides target specific enzymes in vital biosynthetic pathways.

-

Acetohydroxyacid Synthase (AHAS) Inhibition: Some sulfonylurea herbicides incorporating a fluoroaniline structure inhibit AHAS (also known as acetolactate synthase or ALS), the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[9] Inhibition of this enzyme starves the plant of these essential amino acids, leading to growth arrest and death.

-

Protoporphyrinogen IX Oxidase (PPO) Inhibition: Certain herbicides act by inhibiting PPO, a key enzyme in the chlorophyll and heme biosynthesis pathway.[10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.

Part 3: Fungicidal Properties: Combating Fungal Pathogens

N-substituted fluoroanilines are also found in a range of fungicides used to protect crops from fungal diseases.[1]

Disruption of Fungal Signal Transduction

Some fungicides, like Fludioxonil , interfere with the signal transduction pathways that regulate fungal responses to osmotic stress.[11]

Fludioxonil is believed to inhibit a hybrid histidine kinase involved in the high-osmolarity glycerol (HOG) signaling pathway. This disruption prevents the fungus from adapting to changes in osmotic pressure, leading to cell swelling and lysis.

Inhibition of Mitochondrial Respiration

A significant class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), includes compounds derived from fluoroanilines.

SDHIs bind to and inhibit succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This blockage of cellular respiration deprives the fungal cells of ATP, the primary energy currency, leading to growth inhibition and death.

Quantitative Data Summary

| Compound Class | Example | Target | Mechanism of Action | Potency (IC50/EC50) |

| Pharmaceuticals | ||||

| Kinase Inhibitor | Lapatinib | EGFR/HER2 | ATP-Competitive Inhibition | ~10-100 nM |

| Ion Channel Modulator | Flufenamic Acid Analogs | Various Ion Channels | Direct Binding & Gating Modification | µM to mM range |

| Herbicides | ||||

| Dinitroaniline | Fluchloralin | Tubulin | Inhibition of Microtubule Assembly | Varies by species |

| Sulfonylurea | (Fluoroaniline-containing) | AHAS/ALS | Inhibition of Amino Acid Synthesis | ng/mL to µg/mL range |

| Fungicides | ||||

| Phenylpyrrole | Fludioxonil | Histidine Kinase | Disruption of Signal Transduction | µg/mL range |

| SDHI | (Fluoroaniline-containing) | Succinate Dehydrogenase | Inhibition of Mitochondrial Respiration | µg/mL range |

Conclusion: A Versatile Scaffold for Bioactivity

The N-substituted fluoroaniline scaffold has proven to be remarkably versatile, providing a foundation for the development of a wide array of bioactive molecules. The strategic placement of fluorine atoms confers unique physicochemical properties that enhance interactions with biological targets, leading to potent and selective modulation of cellular processes. From the precise inhibition of kinases in cancer therapy to the disruption of essential pathways in weeds and fungi, these compounds underscore the power of medicinal and agricultural chemistry to address critical challenges in human health and food security. A thorough understanding of their mechanisms of action, as detailed in this guide, is paramount for the continued innovation and responsible application of this important class of molecules.

References

-

Slideshare. (n.d.). Mode of action of Fluchloralin. [Link]

-

KingAgro. (2024, May 14). Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth. [Link]

-

Ganie, S. A., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 12(48), 3165-3179. [Link]

-

Sparrow Chemical. (n.d.). What is 4-Fluoroaniline used for?. [Link]

-

ResearchGate. (n.d.). Chemical Synthesis, Herbicidal Activity, Crop Safety, and Molecular Basis of ortho-Fluoroalkoxy Substituted Sulfonylureas as Novel Acetohydroxyacid Synthase Inhibitors. [Link]

-

Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Channels, 7(5), 341-347. [Link]

-

PubMed. (2009). Ion channel modulators mediated alterations in NO-induced free radical generation and neutrophil membrane potential. [Link]

-

ResearchGate. (n.d.). Overview of Current Type I/II Kinase Inhibitors. [Link]

-

Drug Target Review. (2016, June 16). New horizons in next-generation small molecule kinase inhibitors. [Link]

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are Ion channels modulators and how do they work? [synapse.patsnap.com]

- 6. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ion channel modulators mediated alterations in NO-induced free radical generation and neutrophil membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mode of action of Fluchloralin | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline CAS number lookup

Technical Monograph: N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

CAS Registry Number: 202599-73-3 PubChem CID: 2796595 Formula: C₁₄H₁₂FNO₂ Molecular Weight: 245.25 g/mol [1]

Executive Summary & Chemical Architecture

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a specialized secondary amine intermediate widely utilized in medicinal chemistry.[1] It serves as a critical pharmacophore scaffold, often functioning as a bioisostere for N-benzyl anilines in the development of kinase inhibitors, TRPV1 antagonists, and psychoactive modulators.[1]

The molecule fuses two distinct electronic domains:

-

The Piperonyl Moiety (1,3-benzodioxole): An electron-rich aromatic system that mimics the catechol moiety found in neurotransmitters (dopamine, norepinephrine) but with improved metabolic stability due to the methylenedioxy bridge.[1]

-

The 4-Fluoroaniline Motif: A lipophilic, electron-withdrawing aromatic ring.[1] The para-fluorine atom blocks metabolic oxidation at the C4 position (a common clearance route for anilines) while modulating the pKa of the secondary amine, reducing its basicity compared to non-fluorinated analogs.[1]

Synthetic Pathway: Reductive Amination[2][3][4][5]

The most robust and scalable synthesis involves the reductive amination of Piperonal (3,4-methylenedioxybenzaldehyde) with 4-Fluoroaniline .[1] This approach avoids the over-alkylation issues common with direct alkylation (using benzyl halides).[1]

Reaction Logic

The synthesis proceeds via an in situ imine (Schiff base) formation followed by selective reduction.[1][2]

-

Step 1 (Imine Formation): The carbonyl oxygen of piperonal condenses with the primary amine of 4-fluoroaniline.[1] This equilibrium is driven forward by the removal of water (using molecular sieves or azeotropic distillation) or by acid catalysis.[1]

-

Step 2 (Reduction): The imine (C=N) is reduced to the amine (C-N).[3][4]

Visual Workflow (DOT Diagram)

Figure 1: One-pot reductive amination pathway using Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Scale: 10 mmol Yield Expectation: 85-92% Purity Target: >98% (HPLC)

Materials:

-

Piperonal (1.50 g, 10 mmol)

-

4-Fluoroaniline (1.11 g, 10 mmol)[1]

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

-

Acetic Acid (glacial, 0.6 mL, 10 mmol)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL)[1]

Step-by-Step Methodology:

-

Imine Formation (Equilibrium Setup):

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperonal (1.0 eq) and 4-Fluoroaniline (1.0 eq) in DCE (3 mL/mmol).

-

Add Acetic Acid (1.0 eq).[1] The acid acts as a catalyst to protonate the carbonyl oxygen, making it more electrophilic.[1]

-

Checkpoint: Stir at room temperature for 30–60 minutes under Nitrogen. Monitor by TLC (Hexane:EtOAc 4:1).[1] You should see the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.[1]

-

-

Reduction (The "One-Pot" Addition):

-

Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

-

Add STAB (1.5 eq) portion-wise over 5 minutes. Caution: Mild gas evolution (H₂).

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). This neutralizes the acetic acid and decomposes excess borohydride.[1]

-

Stir vigorously for 15 minutes until gas evolution ceases.

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine (1 x 20 mL).[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][2]

-

-

Purification:

Analytical Validation (Self-Validating Data)

To confirm the identity of CAS 202599-73-3, compare your isolated product against these predicted spectral signatures.

Table 1: Key Spectroscopic Markers

| Technique | Feature | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Dioxole Ring | δ 5.92 (s, 2H) | The methylene protons (-O-CH₂-O-) are the "fingerprint" of the piperonyl group.[1] |

| Benzylic CH₂ | δ 4.25 (s, 2H) | Connects the aromatic ring to the nitrogen.[1] If this is a doublet, the amine is protonated.[1] | |

| Amine NH | δ 3.90 (br s, 1H) | Broad singlet, disappears with D₂O shake.[1] | |

| F-Aromatic | δ 6.8–7.0 (m, 4H) | Characteristic splitting pattern due to ¹H-¹⁹F coupling.[1] | |

| ¹³C NMR | C-F Coupling | ~156 ppm (d) | The carbon directly attached to Fluorine will appear as a doublet with a large coupling constant (~235 Hz). |

| Dioxole C | ~101 ppm | The methylenedioxy carbon.[1] | |

| Mass Spec | Molecular Ion | m/z 246.1 [M+H]⁺ | Confirming the molecular weight of 245.[1]25. |

Medicinal Chemistry Utility & Logic

This compound is rarely an end-product; it is a high-value Intermediate .[1]

Bioisosterism & SAR (Structure-Activity Relationship)

-

Metabolic Blockade: The 4-Fluoro substitution on the aniline ring is a strategic design choice.[1] In non-fluorinated anilines, the para-position is highly susceptible to Cytochrome P450 hydroxylation, leading to rapid clearance and potential toxicity (quinone-imine formation).[1] The C-F bond is metabolically stable, extending the half-life (

) of the molecule.[1] -

Lipophilicity: The addition of the benzodioxole and fluorine increases the LogP compared to a simple benzyl-aniline, improving blood-brain barrier (BBB) permeability for CNS targets.[1]

Decision Logic: Reagent Selection

Why use STAB instead of NaBH₄? This decision is critical for yield reproducibility.

Figure 2: Selection logic for reducing agents in reductive amination.

References

-

PubChem. (n.d.).[1][5][6] N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline (CID 2796595).[1] National Library of Medicine.[1] Retrieved February 11, 2026, from [Link]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

-

Common Organic Chemistry. (2023). Reductive Amination: Standard Protocols. Retrieved February 11, 2026, from [Link]

Sources

- 1. N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline | C14H12FNO2 | CID 2796595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline | C15H15NO2 | CID 675106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

The Benzodioxole Motif: From Natural Scaffolds to Suicide Inhibition in Drug Design

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) scaffold represents a paradox in medicinal chemistry. Historically isolated from essential oils like sassafras and nutmeg, it has evolved into a cornerstone pharmacophore for blockbuster drugs including Paroxetine (SSRI) and Tadalafil (PDE5 inhibitor). However, its utility is counterbalanced by a distinct metabolic liability: the formation of high-affinity carbene complexes with Cytochrome P450 enzymes. This guide dissects the benzodioxole moiety, transitioning from its synthetic origins to its mechanistic role as a "suicide inhibitor," and provides actionable protocols for its integration and management in drug discovery.

Part 1: Historical Genesis & Natural Products

The discovery of the benzodioxole ring traces back to the isolation of safrole from Sassafras albidum in the 19th century. Early chemists identified this lipophilic motif as the source of the "sweet-shop" aroma and biological activity in various essential oils.

-

Safrole (1844): The structural prototype. Originally a flavoring agent, later banned due to hepatocarcinogenicity (via metabolic activation to electrophilic sulfates).

-

Piperine: The alkaloid responsible for the pungency of black pepper, containing the benzodioxole unit which enhances bioavailability by inhibiting glucuronidation and CYP450s.

-

Podophyllotoxin: A lignan precursor to the chemotherapy drugs Etoposide and Teniposide, demonstrating the scaffold's potential in cytotoxicity.

The Pivot to Synergists (1947): The observation that sesame oil enhanced the potency of pyrethrum insecticides led to the development of Piperonyl Butoxide (PBO) . PBO is not an insecticide itself but a potent synergist that halts the metabolic detoxification of pyrethrins in insects.[1][2] This was the first industrial application of the benzodioxole moiety's ability to inhibit metabolic enzymes—a feature that would later haunt and help pharmaceutical development.

Part 2: The Mechanistic Core – CYP450 Suicide Inhibition

For the medicinal chemist, understanding the interaction between benzodioxole and Cytochrome P450 is non-negotiable. It is a classic example of Mechanism-Based Inactivation (MBI) or "suicide inhibition."

The Carbene Complex Formation

The metabolic liability arises when CYP450 attempts to oxidize the methylene bridge (

-

Hydrogen Abstraction: The CYP450 Iron-Oxo species (

) abstracts a hydrogen atom from the methylene carbon, forming a carbon-centered radical. -

Hydroxylation & Dehydration: Rebound hydroxylation forms a hemiacetal-like intermediate, which rapidly dehydrates.

-

Carbene Generation: The resulting species is a carbene (

), a divalent carbon species. -

Complexation: This carbene acts as a strong

-donor to the ferrous (

Visualization: The Suicide Inhibition Pathway

Caption: Mechanism-based inactivation of CYP450 by benzodioxole, leading to the formation of a stable ferrous-carbene complex.

Part 3: Pharmacological Case Studies

Paroxetine (Paxil) – The Autoinhibition Trap

Paroxetine is a potent SSRI containing a benzodioxole ring.

-

Role: The ring provides necessary lipophilicity and conformational constraint for serotonin transporter (SERT) binding.

-

Consequence: Paroxetine is a potent MBI of CYP2D6 . As the patient takes the drug, Paroxetine inactivates the very enzyme responsible for its metabolism. This leads to non-linear pharmacokinetics —doses do not correlate linearly with plasma concentration—and significant drug-drug interactions (DDIs) with other CYP2D6 substrates (e.g., Tamoxifen, Codeine).

Tadalafil (Cialis) – Structural Necessity

Tadalafil, a PDE5 inhibitor, utilizes the benzodioxole moiety to mimic the guanine base of cGMP.

-

Selectivity: Unlike Sildenafil, Tadalafil's specific shape (beta-carboline scaffold fused with benzodioxole) allows it to fit snugly into the PDE5 catalytic site, extending its half-life (17.5 hours).

-

Optimization: During development, analogues replacing the benzodioxole with methoxy groups showed reduced potency or selectivity issues (e.g., PDE11 inhibition). The benzodioxole remains essential for its specific binding profile.

Part 4: Synthetic Architectures & Protocols

General Synthetic Strategy

The construction of the 1,3-benzodioxole ring typically involves the methylenation of a catechol (1,2-dihydroxybenzene) precursor.[3] This reaction is sensitive to water and requires aprotic conditions to prevent competitive hydrolysis of the dihalomethane reagent.

Data: Comparison of Methylenation Reagents

| Reagent | Base | Solvent | Yield | Notes |

| Dichloromethane (DCM) | NaOH / KOH | DMSO / DMF | 80-90% | Standard industrial route. Requires high temp (100-120°C). |

| Dibromomethane | K2CO3 | Acetone / DMF | 85-95% | Milder conditions, higher reactivity, more expensive. |

| Bromochloromethane | Cs2CO3 | DMF | >90% | High yield, useful for sensitive substrates. |

Experimental Protocol: Synthesis of 1,3-Benzodioxole from Catechol

This protocol is validated for laboratory-scale synthesis (10-50g scale).

Reagents:

-

Catechol (1.0 eq)

-

Dichloromethane (DCM) (1.5 eq - acts as reagent, not just solvent)

-

Sodium Hydroxide (NaOH) (2.2 eq, powdered)

-

Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL per gram of catechol)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.

-

Solvation: Dissolve Catechol in DMSO. DMSO is critical as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ions.

-

Deprotonation: Add powdered NaOH slowly to the stirring solution. Caution: Exothermic reaction. The solution will turn dark (oxidation sensitivity).

-

Reagent Addition: Add Dichloromethane (DCM). Note: In this reaction, DCM is the electrophile, not the solvent.

-

Reflux: Heat the mixture to 110-120°C for 2-4 hours. The high temperature is required to overcome the low reactivity of DCM.

-

Quench & Extraction: Cool to room temperature. Pour the mixture into ice water. Extract with diethyl ether or ethyl acetate (3x).

-

Purification: Wash the organic layer with dilute NaOH (to remove unreacted catechol) and brine. Dry over MgSO4.

-

Distillation: Purify the crude oil by vacuum distillation to yield the clear, colorless 1,3-benzodioxole liquid.

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic pathway for the methylenation of catechol to 1,3-benzodioxole.

Part 5: Future Outlook & Bioisosteres

To mitigate the metabolic liability of the benzodioxole ring while retaining its pharmacophoric properties, modern drug design employs bioisosteres:

-

Deuteration: Replacing the methylene hydrogens with deuterium (

) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, making hydrogen abstraction by CYP450 more difficult, thus reducing carbene formation and metabolic clearance. -

Fluorination: The 2,2-difluoro-1,3-benzodioxole motif is metabolically stable (no H-abstraction possible) but alters the electronic properties (electron-withdrawing).

-

Cyclic Ethers: Replacing the dioxole with a dihydrobenzofuran or chromane ring can maintain lipophilicity without the specific carbene-forming liability.

References

-

Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. Link

-

Guengerich, F. P., et al. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[4][5][6][7] Link

-

Daugan, A., et al. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues. Journal of Medicinal Chemistry. Link

-

Bertelsen, K. M., et al. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition.[4][5][8][9] Link

- Hodgson, E., & Levi, P. E. (1998). Interactions of insecticides with cytochrome P450. Journal of Biochemical Toxicology.

-

ChemicalBook. (2024). Synthesis and Properties of 1,3-Benzodioxole. Link

Sources

- 1. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

- 5. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tadalafil Preserves Penile Nitric Oxide Synthase from Detrimental Effect of Paroxetine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Novel Diarylamines

Introduction: The Rationale for Screening Diarylamines

Diarylamines represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant agents, including kinase inhibitors like imatinib and dasatinib.[1] Their unique electronic and structural properties make them a fertile ground for discovering novel therapeutic candidates, particularly in oncology.[2][3][4] Several studies have demonstrated that novel diarylamine derivatives possess potent antiproliferative and cytotoxic activities against a range of human cancer cell lines.[1][5] Therefore, a robust and logically structured preliminary cytotoxicity screening process is the critical first step in identifying promising lead compounds for further development.

This guide provides a technical framework for conducting this initial screen. It is designed from the ground up, moving beyond a simple recitation of protocols to explain the causality behind each experimental choice. We will establish a self-validating workflow that ensures the generation of reliable, reproducible, and mechanistically informative data.

Part 1: Foundational Strategy - Designing a Meaningful Screen

Before any reagents are thawed, a well-considered strategy is paramount. The quality of your initial data is entirely dependent on the foundational choices made at this stage.

The Logic of Cell Line Selection

The selection of cell lines is not arbitrary; it is the basis of your entire screening hypothesis. A common pitfall is the use of a single, convenient cell line, which provides a very narrow and potentially misleading view of a compound's activity.[6]

A Recommended Starter Panel:

A robust initial screen should include a panel of cell lines to assess both efficacy and selectivity.[7] The NCI-60 panel serves as a powerful example of using diverse cell lines for broad initial screening.[7][8] For a focused preliminary screen, a panel could be structured as follows:

-

Diverse Cancer Types: Include cell lines from distinct cancer types to identify potential tissue-specific activity. For example:

-

Inclusion of a Non-Cancerous Cell Line: This is a critical control for assessing preliminary selectivity. A compound that is equally toxic to cancerous and non-cancerous cells may have a narrow therapeutic window.

This strategic selection allows for a preliminary assessment of a diarylamine's spectrum of activity and its potential for selective toxicity towards cancer cells.[13]

Establishing the Concentration Range

Testing a single, high concentration of a compound can be misleading. A dose-response curve is essential for determining key parameters like the half-maximal inhibitory concentration (IC50).

-

Initial Range Finding: Start with a broad range of concentrations, typically using a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

-

Refining the Range: Based on the initial results, a more focused range of 8-12 concentrations should be chosen to bracket the anticipated IC50 value, ensuring a full sigmoidal dose-response curve can be generated.[14]

Part 2: Primary Cytotoxicity Assessment - The "What" and "How Much"

The goal of primary screening is to efficiently identify which novel diarylamines possess cytotoxic activity and to quantify that activity. We will employ two distinct, yet complementary, assays to provide a more complete picture of cytotoxicity. This dual-assay approach mitigates the risk of artifacts from a single method.

Workflow for Primary Cytotoxicity Screening

The overall process, from cell preparation to data analysis, follows a standardized workflow to ensure consistency and reproducibility.

Caption: High-level workflow for in vitro cytotoxicity screening.

Assay 1: MTT (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][15]

-

Principle of Causality: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16] The amount of formazan produced, quantified by measuring its absorbance, is directly proportional to the number of living cells.[9]

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Remove the old media and add fresh media containing various concentrations of the novel diarylamines. Include "untreated" (media only) and "vehicle" (e.g., 0.1% DMSO) controls.

-

Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[16][17]

-

Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader, typically at 570 nm.

Assay 2: LDH (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. It is an excellent orthogonal method to the MTT assay because it measures cell death directly, rather than metabolic activity.[18]

-

Principle of Causality: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (a hallmark of necrosis or late apoptosis).[19] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product.[19][20] The amount of color is proportional to the amount of LDH released, and thus to the number of dead cells.

Caption: Principle of the LDH cytotoxicity assay.

Step-by-Step Protocol: LDH Assay

-

Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is highly efficient to run paired plates for MTT and LDH assays simultaneously.

-

Culture Supernatant Collection: After the incubation period, carefully transfer a small aliquot (e.g., 25-50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.

-

LDH Reaction: Add the LDH assay reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well of the new plate, as per the manufacturer's instructions.[20][21]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Stop Reaction (Optional): Add a stop solution if required by the specific kit protocol.

-

Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Part 3: Probing the Mechanism - An Introduction to Apoptosis

Once a diarylamine is confirmed to be cytotoxic, the next logical question is how it kills the cells. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[22][23] Preliminary apoptosis assays can provide crucial mechanistic insights.

Assay 3: Annexin V Staining (Early Apoptosis)

-

Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS. By using a fluorescently labeled Annexin V, one can detect and quantify cells that are in the early stages of apoptosis.

Assay 4: Caspase-3/7 Activity (Executioner Apoptosis)

-

Principle of Causality: Apoptosis proceeds through a cascade of enzymes called caspases. Caspases 3 and 7 are the key "executioner" caspases that dismantle the cell.[24] Luminescent assays like Caspase-Glo® 3/7 use a specific substrate that is cleaved by active Caspase-3 or -7, releasing a substrate for the luciferase enzyme, which in turn generates a measurable light signal. This signal is directly proportional to the amount of caspase activity.[24]

Caption: Key markers detected in preliminary apoptosis assays.

Part 4: Data Analysis and Interpretation

Raw absorbance or luminescence values are meaningless without proper analysis. The goal is to convert these raw numbers into a clear, interpretable measure of potency: the IC50 value.

Step-by-Step Data Analysis

-

Background Subtraction: Subtract the average absorbance of the "media only" (no cells) wells from all other readings.

-

Data Normalization: Express the data as a percentage of the vehicle control. The formula for "% Viability" is: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

-

Dose-Response Curve: Plot the normalized data (% Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis.

-

IC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[14][25] The IC50 is the concentration of the diarylamine that produces a 50% reduction in cell viability.[9] This calculation is readily performed using software like GraphPad Prism or similar data analysis packages.[26]

Data Presentation

Summarize the final IC50 values in a clear, concise table. This allows for easy comparison of the potency of different diarylamine derivatives across the selected cell lines.

| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293 / A549) |

| DPA-001 | 15.2 | 18.5 | 22.1 | >100 | >6.6 |

| DPA-002 | 2.8 | 4.1 | 5.6 | 50.3 | 18.0 |

| DPA-003 | 75.4 | 88.2 | >100 | >100 | N/A |

| Positive Control | 0.5 | 0.8 | 1.1 | 15.7 | 31.4 |

Conclusion and Forward Look